1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole
Description
1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities. This compound, with the molecular formula C8H12N2, is characterized by a fused benzene and imidazole ring system, with a methyl group at the nitrogen atom.
Properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydrobenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10-6-9-7-4-2-3-5-8(7)10/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEFWOVHXQTYJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446312 | |
| Record name | 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1837-49-6 | |
| Record name | 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclohexane-1,2-diamine-Based Synthesis
The most established route involves the condensation of cyclohexane-1,2-diamine with formic acid or its derivatives. In a typical procedure, cyclohexane-1,2-diamine reacts with formic acid under reflux conditions to form 4,5,6,7-tetrahydro-1H-benzimidazole, followed by N-methylation using methyl iodide or dimethyl sulfate.
Reaction Conditions:
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Temperature: 100–120°C
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Solvent: Water or acetic acid
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Catalyst: None required for cyclization; base (e.g., NaOH) for methylation
A key challenge is regioselective methylation at the N1 position. Using dimethyl sulfate in alkaline aqueous media minimizes N3 methylation byproducts.
Reductive Cyclization of Nitro Precursors
An alternative approach employs nitro-substituted intermediates. For example, 2-nitrocyclohexanone is condensed with methylamine, followed by catalytic hydrogenation to reduce the nitro group and cyclize the ring.
Example Protocol:
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Condensation: 2-Nitrocyclohexanone + methylamine → Schiff base (ethanol, 50°C, 12 h)
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Reduction: H₂/Pd-C in ethanol, 25°C, 6 h
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Cyclization: Acidic workup (HCl, reflux)
Yield: 55–65%
Catalytic Cyclization Techniques
Transition Metal-Catalyzed Methods
Palladium and copper catalysts enable efficient one-pot syntheses. A notable method uses CuI/L-proline catalysis to couple methylamine with 1,2-dibromocyclohexane, followed by intramolecular cyclization.
Optimized Conditions:
Acid-Catalyzed Ring Closure
Strong acids like polyphosphoric acid (PPA) facilitate cyclization of N-methyl-substituted precursors. For instance, N-methylcyclohexane-1,2-diamine treated with PPA at 150°C produces the target compound in 70% yield.
Advantages:
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Short reaction time (<2 h)
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Minimal purification required
Solvent-Free and Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A protocol combining cyclohexane-1,2-diamine, formic acid, and methyl chloride under microwave (300 W, 10 min) achieves 85% yield.
Key Parameters:
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Power: 300–500 W
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Pressure: Sealed vessel (10–15 psi)
Mechanochemical Synthesis
Ball milling avoids solvents entirely. A mixture of cyclohexane-1,2-diamine, methyl tosylate, and sodium carbonate is milled for 1 h, yielding 80% product.
Conditions:
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Milling time: 60 min
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Frequency: 30 Hz
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis employs tubular reactors for precise temperature and mixing control. A patented process uses a two-stage flow system:
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Cyclization: Cyclohexane-1,2-diamine + formic acid (120°C, 5 min residence time)
Throughput: 50 kg/h
Purity: >99% (HPLC)
Crystallization and Purification
Final purification involves recrystallization from ethanol/water (3:1), yielding needle-like crystals with 98% purity.
Typical Impurities:
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Unreacted diamine (<0.5%)
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N3-methyl isomer (<1.5%)
Comparative Analysis of Methods
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Classical Condensation | 60–75% | 8–12 h | Low | Moderate |
| Catalytic Cyclization | 70–78% | 2–4 h | Medium | High |
| Microwave-Assisted | 85% | 10 min | High | Low |
| Continuous Flow | >90% | 15 min | High | Industrial |
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced tetrahydro derivatives, and various substituted benzimidazoles .
Scientific Research Applications
Medicinal Chemistry
MTHB has emerged as a valuable intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to interact with biological targets effectively.
Anticancer Activity
Recent studies have shown that MTHB derivatives can inhibit the proliferation of T cells by interfering with the activity of H+/K+-ATPases. This inhibition leads to a decrease in intracellular pH, which can limit the growth of certain cancer cells .
Case Study: BMT-1
- Mechanism : BMT-1, a derivative of MTHB, was tested for its effects on T cell proliferation. It was found to arrest the cell cycle at the G0/G1 phase, significantly reducing T cell proliferation in vitro.
- Results : The study demonstrated that BMT-1 exhibited low toxicity towards lymphocytes while effectively inhibiting their growth .
Materials Science
MTHB is also utilized in materials science for developing advanced materials with specific properties.
Polymer Synthesis
The compound serves as a building block for synthesizing polymers that exhibit unique mechanical and thermal properties. Its ability to form covalent bonds makes it useful in creating cross-linked networks within polymer matrices.
Biological Studies
MTHB is employed in biological research to study enzyme inhibitors and receptor modulators.
Enzyme Inhibition
The carbonyl chloride group present in some MTHB derivatives allows for selective interactions with nucleophilic residues in proteins, leading to enzyme inhibition.
Example : Inhibitors derived from MTHB have been explored for their potential to modulate various enzymatic activities, which could be beneficial in treating diseases linked to enzyme dysfunction.
Chemical Synthesis
MTHB acts as a versatile intermediate in organic synthesis, facilitating the creation of complex organic molecules.
Synthetic Routes
The synthesis of MTHB typically involves reactions with various reagents under controlled conditions to ensure high yield and purity. For instance:
Mechanism of Action
The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole involves its interaction with various molecular targets. It can inhibit specific enzymes, interfere with DNA synthesis, and disrupt cellular processes. The compound’s ability to bind to biopolymers makes it effective in modulating biological pathways .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a similar structure but without the methyl group.
2-Methylbenzimidazole: Another derivative with a methyl group at a different position.
4,5,6,7-Tetrahydrobenzimidazole: A similar compound without the methyl group
Uniqueness: 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group enhances its stability and bioavailability compared to other benzimidazole derivatives .
Biological Activity
1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole is a bicyclic compound belonging to the benzimidazole family. Its structure consists of a fused benzene and imidazole ring, characterized by a methyl group at the nitrogen atom of the imidazole ring. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry.
- Molecular Formula : C₉H₁₀N₂
- Molecular Weight : Approximately 150.19 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 4,5,6,7-tetrahydro-1H-benzimidazole with iodomethane:
This method is efficient and yields a significant amount of the desired product with minimal side reactions .
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of benzimidazole compounds exhibit promising antibacterial properties. Specifically:
- Antibacterial Testing : Compounds were tested against Escherichia coli and Pseudomonas aeruginosa using the disc diffusion method. Results indicated that several derivatives demonstrated activity comparable to Gentamycin at varying concentrations (1 µg/ml to 100 µg/ml) .
| Concentration (µg/ml) | E. coli Activity | P. aeruginosa Activity | COPS Activity |
|---|---|---|---|
| 1 | Moderate | Low | None |
| 10 | High | Moderate | Low |
| 100 | Very High | High | Moderate |
Antifungal Activity
In antifungal assays against Candida albicans and Aspergillus niger, certain derivatives exhibited significant activity:
- Compounds showed comparable efficacy to Fluconazole against Candida albicans, while fewer compounds were effective against Aspergillus niger .
Anti-Tubercular Activity
Some studies have reported that benzimidazole derivatives possess anti-tubercular activity against Mycobacterium tuberculosis strains. Compounds demonstrated good activity even at low concentrations (1 µg/ml) when compared to standard drugs like Rifampicin and Isoniazid .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of specific enzymes or receptors.
- Interaction with nucleophilic residues in proteins leading to modulation of their activity .
Case Studies
Several case studies have highlighted the effectiveness of this compound and its derivatives:
- Antibacterial Efficacy : A study demonstrated that a series of synthesized benzimidazole derivatives showed varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria.
- Antifungal Studies : Research indicated that specific derivatives exhibited antifungal properties comparable to established antifungal agents .
Q & A
Q. What are the optimal synthetic routes for 1-methyl-4,5,6,7-tetrahydro-1H-benzimidazole, and what methodological considerations ensure high yields?
The synthesis typically involves cyclocondensation of substituted diamine precursors with appropriate carbonyl sources. For example, using 1,2-diaminocyclohexane derivatives and methylating agents under acidic conditions (e.g., HCl or H₂SO₄ catalysis) can yield the target compound. Refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours improves reaction efficiency. Catalytic hydrogenation or sodium borohydride reduction may be required to stabilize intermediates . Yields >70% are achievable with strict control of stoichiometry and moisture-free conditions.
Q. How can structural characterization of this compound derivatives be rigorously validated?
Advanced techniques include:
- X-ray crystallography : SHELX programs (e.g., SHELXL/SHELXS) are widely used for small-molecule refinement to resolve bond angles and stereochemistry .
- 2D NMR spectroscopy : COSY and HSQC experiments confirm proton-proton coupling and carbon-proton correlations, critical for distinguishing regioisomers .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy (e.g., C₈H₁₂N₂ requires m/z 136.1000 for [M+H]⁺) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- 5-HT₃ receptor binding assays : Radioligand displacement using [³H]GR65630 in rat cortical membranes quantifies antagonism potency (IC₅₀ values) .
- Antimicrobial screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 1–256 µg/mL .
Advanced Research Questions
Q. How do stereochemical variations (e.g., enantiomers) in this compound derivatives affect 5-HT₃ receptor antagonism?
Enantiomer-specific activity is critical. In silico molecular docking (e.g., AutoDock Vina) reveals that the (R)-enantiomer exhibits higher affinity for 5-HT₃ receptors due to favorable hydrophobic interactions with Trp183 and Tyr234 residues. Experimental validation via chiral HPLC separation and electrophysiology (e.g., Xenopus oocyte assays) shows a 10–100-fold potency difference between enantiomers .
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy for this compound class?
Discrepancies often arise from pharmacokinetic factors:
- Metabolic stability : Microsomal incubation (human/rat liver) identifies vulnerable sites (e.g., N-methyl oxidation). Deuteration or fluorination at these positions enhances half-life .
- Blood-brain barrier (BBB) penetration : LogP optimization (target: 2–3) via substituent engineering (e.g., replacing polar groups with halogens) improves CNS bioavailability .
Q. How can substituent modifications enhance selectivity for off-target receptors (e.g., 5-HT₄ or dopamine D₂ receptors)?
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 2-position reduce 5-HT₄ affinity by destabilizing hydrogen bonding with Ser128.
- Bulkier substituents (e.g., benzyl or cyclohexyl) at the 1-position sterically hinder D₂ receptor binding. Competitive radioligand assays (e.g., [³H]spiperone for D₂) validate selectivity improvements .
Methodological Challenges and Solutions
Q. What computational tools predict the metabolic pathways of this compound derivatives?
Q. How can crystallographic data resolve ambiguities in tautomeric forms of benzimidazole derivatives?
SHELXL refinement with anisotropic displacement parameters distinguishes tautomers (e.g., 1H vs. 3H forms). Hydrogen-bonding networks in the crystal lattice (e.g., N–H···O interactions) further stabilize specific tautomeric states .
Data Contradictions and Reconciliation
Q. Why do some studies report conflicting IC₅₀ values for 5-HT₃ receptor antagonism?
Variations arise from:
- Assay conditions : Differences in membrane preparation (e.g., rat vs. human receptors) or buffer pH alter ligand-receptor kinetics .
- Compound purity : Trace impurities (<95% HPLC purity) artificially inflate IC₅₀. Rigorous QC (e.g., elemental analysis) is essential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
